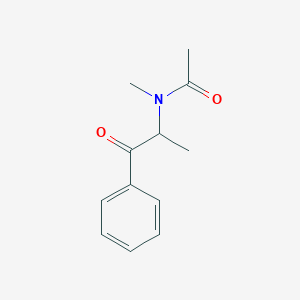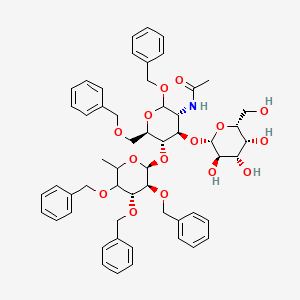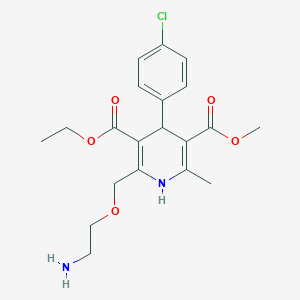
p-Cl-Amlodipine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Chloro-Amlodipine: is a derivative of Amlodipine, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. Amlodipine works by relaxing the blood vessels, allowing blood to flow more easily, thereby reducing blood pressure and alleviating chest pain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Chloro-Amlodipine involves several steps, starting with the preparation of the dihydropyridine ring. This is typically achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia. The p-chloro substituent is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of p-Chloro-Amlodipine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions: p-Chloro-Amlodipine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry: p-Chloro-Amlodipine is used as a reference compound in analytical chemistry for the development of new analytical methods, such as HPLC and spectrophotometry .
Biology: In biological research, p-Chloro-Amlodipine is used to study the effects of calcium channel blockers on cellular processes, including cell signaling and ion transport .
Medicine: Medically, p-Chloro-Amlodipine is investigated for its potential use in treating cardiovascular diseases, particularly hypertension and angina .
Industry: In the pharmaceutical industry, p-Chloro-Amlodipine is used in the formulation of combination therapies for hypertension and angina .
Mecanismo De Acción
p-Chloro-Amlodipine exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, reduced peripheral resistance, and decreased blood pressure. The molecular targets include the L-type calcium channels, and the pathways involved are primarily related to calcium signaling and vascular tone regulation .
Comparación Con Compuestos Similares
Amlodipine: The parent compound, widely used for hypertension and angina.
Nifedipine: Another calcium channel blocker with similar uses but different pharmacokinetic properties.
Felodipine: Similar to Amlodipine but with a shorter half-life.
Lercanidipine: A newer calcium channel blocker with improved side effect profile.
Uniqueness: p-Chloro-Amlodipine is unique due to the presence of the p-chloro substituent, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This modification can potentially enhance its efficacy or reduce side effects .
Propiedades
Fórmula molecular |
C20H25ClN2O5 |
|---|---|
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-5-7-14(21)8-6-13/h5-8,17,23H,4,9-11,22H2,1-3H3 |
Clave InChI |
BZUCPNWDVIHOQI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C(=O)OC)C)COCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)

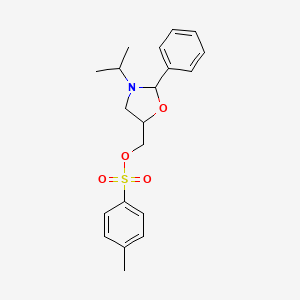

![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)
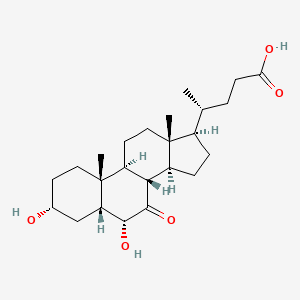
![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)
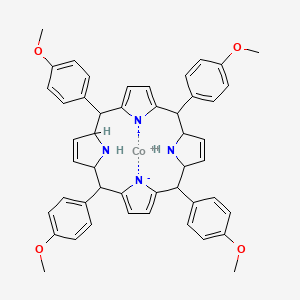
![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)
